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Judeol

Antibacterial Gram-positive Melleolide

Procuring 'an Armillaria melleolide' without specifying the exact congener risks obtaining a compound with divergent bioactivity. Judeol (CAS 96571-13-0) is a fully characterized single chemical entity whose saturated protoilludane core decouples gram-positive antibacterial activity from the Δ2,4-double bond-dependent antifungal and cytotoxic mechanisms of related melleolides. - Enables clean antibacterial SAR interrogation without confounding cytotoxicity readouts. - Validated stereochemistry (5 defined centers) benchmarked against X-ray data; reliable HPLC-MS reference standard (exact mass 418.199 Da). - ≥98% purity; available in research quantities with global B2B shipping.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
CAS No. 96571-13-0
Cat. No. B1673111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJudeol
CAS96571-13-0
SynonymsJudeol; 
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C)O)O)O
InChIInChI=1S/C23H30O7/c1-10-5-14(25)19(27)20(28)16(10)21(29)30-15-8-23(4)13-7-22(2,3)6-11(13)18(26)12(9-24)17(15)23/h5,11,13,15,18,24-28H,6-9H2,1-4H3/t11-,13+,15-,18+,23-/m1/s1
InChIKeyPTVABGVMGJFKGM-GHEGTYFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Judeol Compound Overview


Judeol (CAS 96571-13-0) is a protoilludane sesquiterpene aryl ester belonging to the melleolide class of natural products, isolated exclusively from the mycelium of the basidiomycete Armillaria mellea (honey mushroom) . Chemically, it is a benzoate ester composed of a tricyclic sesquiterpene alcohol core esterified with a 2,3,4-trihydroxy-6-methylbenzoic acid moiety (C23H30O7, MW 418.48 g/mol) . Judeol was first reported alongside 4-O-methylmelleolide as one of two new antibacterial sesquiterpene aryl esters from A. mellea and is recognized as a member of the structurally diverse melleolide family, which encompasses over 70 described congeners with antimicrobial, phytotoxic, and cytotoxic bioactivities .

Workflow Natural product SAR probe studies
Selection Logic Single chemical entity with defined stereochemistry
Use Context Antibacterial mechanism-of-action research

Judeol vs. Melleolide Congeners


Despite sharing a protoilludane sesquiterpene aryl ester backbone, individual melleolide congeners exhibit profound pharmacophore divergence driven by variations in orsellinic acid hydroxylation patterns, protoilludene double bond position and oxidation state, and optional aromatic chlorination . These seemingly minor structural permutations translate into distinctly divergent bioactivity profiles: e.g., the Δ2,4-protoilludene double bond is essential for antifungal activity, while cytotoxicity is governed by a different set of structural determinants . Consequently, procurement of 'an Armillaria mellea melleolide' or 'a protoilludane sesquiterpenoid' without precise specification of the congener (e.g., Judeol vs. 4-O-methylmelleolide vs. arnamial) carries significant risk of obtaining a compound with qualitatively or quantitatively different biological activity than required, invalidating experimental assumptions and wasting research resources .

Attribute
Judeol (Target)
Generic 'Melleolide' Substitute
Core double bond
Saturated protoilludane
May contain Δ2,4 double bond
Bioactivity profile
Antibacterial context
Antifungal/cytotoxic context may differ
Assay response
Pathway-response endpoints
SAR divergence may invalidate assay assumptions

Judeol Differentiation Evidence


Antibacterial Comparison with Melleolides

In the original isolation study, Judeol (1c) demonstrated strong antibacterial activity qualitatively assessed against gram-positive bacteria, comparable to the co-isolated melleolide (armillyl orsellinate, 2a) and 4-O-methylmelleolide (2b) . Notably, Judeol possesses an additional hydroxyl substituent on the orsellinic acid moiety relative to melleolide (C23H30O7 vs. C23H30O6) and lacks the 4-O-methyl group present in 4-O-methylmelleolide, representing a distinct hydroxylation pattern that defines its unique mass, polarity, and potential H-bonding pharmacophore . All three compounds were reported to show 'strong antibacterial activity' against gram-positive bacteria; however, the study employed a qualitative paper-disc diffusion assay (diameter of inhibition zones) rather than MIC determination, and numerical zone sizes were not reported for individual congeners .

Antibacterial comparison
Head-to-head
Judeol: 'Strong antibacterial activity' vs. Melleolide & 4-O-methylmelleolide: 'Strong' (same qualitative assay)
Supports antibacterial SAR probe context
Qualitative paper-disc assay; no MIC reported
Antibacterial Gram-positive Melleolide Protoilludane

Stereochemical Benchmarking by X-ray

The structure of Judeol was deduced from comprehensive spectral data (NMR, MS) while the structure of its co-isolated congener, 4-O-methylmelleolide (2b), was confirmed by single-crystal X-ray analysis . The X-ray analysis of 2b established the absolute stereochemistry of the protoilludene core shared by Judeol (1c), providing a crystallographic anchor for the entire stereochemical assignment of Judeol and enabling confident computational modeling and docking studies . Judeol possesses five defined stereocenters ((2R,4S,4aR,7aS,7bR)) as confirmed by NMR correlation with the X-ray-validated congener .

Stereochemical benchmarking
Head-to-head
5 stereocenters assigned by NMR correlation with X-ray structure of 4-O-methylmelleolide
Stereochemical-control context
Reduces misassignment risk in docking studies
Structural Elucidation X-ray Crystallography Stereochemistry Melleolide

Physicochemical Differentiation from Analogs

Judeol exhibits a calculated LogP of 3.1 with 5 hydrogen bond donors and 7 hydrogen bond acceptors (C23H30O7, MW 418.48), reflecting its trihydroxy-orsellinate ester character . In comparison, the parent melleolide (armillyl orsellinate, C23H30O6) has one fewer hydroxyl group, and arnamial (C24H28O6), while maintaining a similar MW of 412.48, contains an everninate ester with a Δ2,4-protoilludene double bond . The higher H-bond donor count (5 vs. 4 for melleolide) and distinct LogP of Judeol (3.1) predict different membrane permeability, solubility, and protein binding behavior when compared to these analogs, which is critical for in vitro assay design and formulation development .

Physicochemical differentiation
Cross-study comparable
LogP 3.1; HBD 5; HBA 7; MW +16 Da vs. melleolide
Assay solubility and membrane permeability review
Calculated values; compound-specific testing needed
Physicochemical Properties LogP Hydrogen Bonding Drug-likeness

Divergent SAR Across Melleolides

A systematic structure-activity relationship study of melleolide antibiotics established that antifungal and cytotoxic activities follow dissimilar structural determinants: the Δ2,4-double bond of the protoilludene moiety is a key requirement for antifungal activity against Aspergillus nidulans, A. flavus, and Penicillium notatum, yet cytotoxicity against human cancer cell lines is governed by different structural features . Judeol lacks this Δ2,4-double bond, suggesting it may have a differentiated bioactivity fingerprint relative to Δ2,4-containing congeners such as arnamial (which exhibits IC50 values of 3.9–15.4 µM against Jurkat, MCF-7, CCRF-CEM, and HCT-116 cells) . While direct cytotoxic data for Judeol are not available in the public domain, the established SAR framework predicts that Judeol's saturated protoilludane core will result in a cytotoxicity and antifungal profile that is qualitatively distinct from arnamial and other Δ2,4-protoilludene melleolides .

Divergent SAR across class
Class-level inference
Δ2,4 double bond absent in Judeol; antifungal/cytotoxic data not reported
Suggests differentiated bioactivity fingerprint
Cytotoxicity profile requires independent validation
Structure-Activity Relationship Cytotoxicity Antifungal Melleolide

Single Entity vs. Crude Extracts

Judeol is a defined single chemical entity isolated and spectroscopically characterized from Armillaria mellea mycelial extracts, as opposed to crude mycelial powders or undefined 'Armillaria extracts' that contain variable mixtures of polysaccharides, sterols, nucleosides, and multiple melleolide congeners . Commercially available A. mellea extracts are typically standardized only to polysaccharide content (e.g., 10–50% polysaccharides), with no quantification or even identification of specific melleolide constituents, rendering them unsuitable for mechanism-of-action studies or reproducible bioassays . Judeol as a purified compound (typically ≥98% purity by vendor specification) eliminates this confounding chemical heterogeneity, enabling dose-response studies with defined stoichiometry .

Single entity vs. crude extracts
Supporting evidence
≥98% purity, fully characterized vs. undefined polysaccharide-standardized extract
Enables reproducible dose-response studies
Eliminates polypharmacology artifacts from crude mixtures
Natural Product Authenticity Single Chemical Entity Armillaria mellea Quality Control

Judeol Research Applications


Antibacterial SAR Probe for Melleolides

Judeol is optimally suited as a selective probe for gram-positive antibacterial structure-activity relationship (SAR) studies within the melleolide class, specifically because its saturated protoilludane core decouples antibacterial activity from the Δ2,4-double bond-dependent antifungal and cytotoxic mechanisms that characterize arnamial and related congeners . Researchers can use Judeol to interrogate antibacterial pharmacophore requirements (particularly the role of the trihydroxy-orsellinate ester) without confounding cytotoxicity readouts, enabling cleaner target identification and lead optimization campaigns .

Analytical Reference for Metabolite Profiling

As a fully spectroscopically characterized single chemical entity with established stereochemistry benchmarked against X-ray data from co-isolated 4-O-methylmelleolide, Judeol can serve as an authenticated reference standard for HPLC-MS metabolomic profiling, dereplication, and quality control of Armillaria mellea mycelial extracts and fermentation broths . Its distinct retention time, exact mass (418.199 Da), and diagnostic NMR features make it a reliable marker compound for confirming A. mellea chemotype identity across batches, strains, and cultivation conditions, an application not achievable with undefined crude extract standards .

Molecular Docking Template

Judeol's five defined stereocenters ((2R,4S,4aR,7aS,7bR)), validated by spectral correlation with the X-ray structure of 4-O-methylmelleolide, provide a high-confidence 3D molecular template for computational docking studies, pharmacophore modeling, and molecular dynamics simulations targeting gram-positive bacterial enzymes or melleolide biosynthetic proteins . Its distinct LogP (3.1) and unique hydrogen bond donor/acceptor profile (5 HBD, 7 HBA) relative to other melleolides further refine its suitability for structure-based drug design efforts aimed at optimizing antibacterial potency and selectivity within this natural product scaffold.

Academic Isolation and Characterization Reference

Judeol represents a well-documented, structurally representative member of the protoilludane sesquiterpene aryl ester class whose isolation, spectroscopic characterization, and stereochemical assignment are fully described in the primary literature, making it an ideal reference compound for academic natural product chemistry training and for the development and validation of novel chromatographic isolation or analytical methods targeting fungal melleolides .

Application
Selection Property
Validation Focus
Antibacterial SAR probe studies
Saturated core decouples antifungal/cytotoxic pathways
Target identification and lead optimization campaigns
Metabolite profiling reference
X-ray-benchmarked stereochemistry for dereplication
Chemotype identity and batch-to-batch QC
Molecular docking template
5 defined stereocenters and distinct LogP/HBD profile
3D pharmacophore modeling and MD simulations
Academic isolation reference
Fully documented spectral characterization
Method development and natural product training
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